Molecular Weight Reduction vs. 6-Bromo Analog: Impact on Lead-Likeness and Permeability
The target compound has a molecular weight of 228.20 g/mol, compared to 307.10 g/mol for its 6-bromo analog (CAS 293740-63-3), representing a 25.7% reduction in mass . This difference translates into a substantially lower heavy atom count (17 vs. 18), which is directly relevant to compliance with lead-likeness filters such as the Rule of Three, where MW < 300 is a key criterion for fragment-based drug discovery [1]. The predicted LogP of 2.15 for the target compound versus an estimated LogP of approximately 2.7 for the brominated analog indicates a meaningful difference in lipophilicity, which affects membrane permeability, solubility, and non-specific protein binding .
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 228.20 g/mol (C12H8N2O3) |
| Comparator Or Baseline | 6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one (CAS 293740-63-3): 307.10 g/mol (C12H7BrN2O3) |
| Quantified Difference | ΔMW = -78.9 g/mol (-25.7%); LogP: target 2.15 vs. bromo analog estimated ~2.7 (ΔLogP ≈ -0.55) |
| Conditions | Calculated/predicted physicochemical properties from Chemsrc database |
Why This Matters
Lower molecular weight and reduced lipophilicity favor compliance with drug-likeness and lead-likeness criteria, making the target compound a more attractive starting point for fragment-based screening and early-stage medicinal chemistry optimization.
- [1] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 2003, 8, 876–877. Fragment hits typically have MW < 300, clogP ≤ 3, H-bond donors ≤ 3, and rotatable bonds ≤ 3. View Source
